molecular formula C24H18Cl4N2 B10931104 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole

Katalognummer: B10931104
Molekulargewicht: 476.2 g/mol
InChI-Schlüssel: VKLSBXSAYHIPSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrazole core

Vorbereitungsmethoden

The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Alkylation: The 4-methylbenzyl group is introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole include other pyrazole derivatives with different substituents on the aromatic rings These compounds may have similar chemical properties but can differ in their biological activity and applications

Eigenschaften

Molekularformel

C24H18Cl4N2

Molekulargewicht

476.2 g/mol

IUPAC-Name

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H18Cl4N2/c1-14-3-5-16(6-4-14)13-30-24(18-8-10-20(26)22(28)12-18)15(2)23(29-30)17-7-9-19(25)21(27)11-17/h3-12H,13H2,1-2H3

InChI-Schlüssel

VKLSBXSAYHIPSM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.